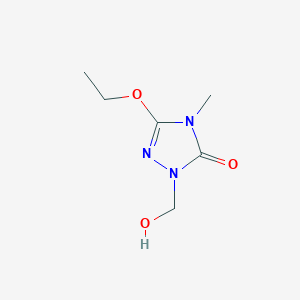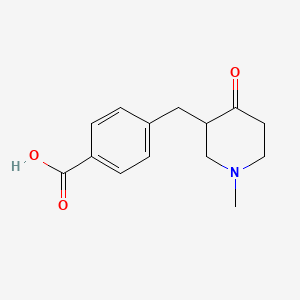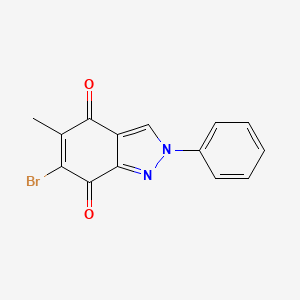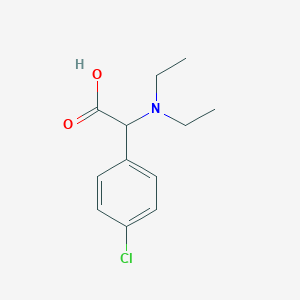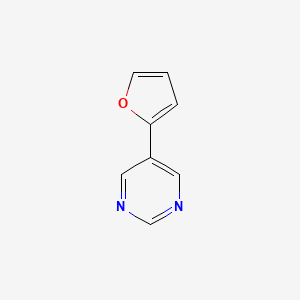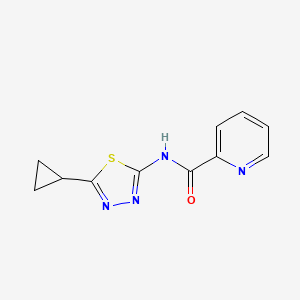![molecular formula C56H82Br2N2O4 B13100425 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound featuring pyridinium groups and long alkyl chains. This compound is notable for its unique structure, which combines aromatic rings with long hydrophobic tails, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. The process begins with the preparation of the pyridinium salts, followed by the coupling of these salts with long-chain alkyl halides. The final step involves the esterification of the resulting intermediate with 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps .
化学反応の分析
Types of Reactions
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products
科学的研究の応用
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface properties.
作用機序
The mechanism of action of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes. The long hydrophobic chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
4,4′-Bipyridin-1-ium-1-ylhexadecyl benzoate: Similar structure but lacks the additional pyridinium group.
Pyrazin-1-ium-1-ylhexadecyl benzoate: Contains a pyrazine ring instead of pyridine.
4,4′-Bipyridin-1-ium-1-ylhexadecyl 4-[4-(4,4′-bipyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate: Similar but with bipyridine instead of pyridine.
Uniqueness
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is unique due to its dual pyridinium groups and long hydrophobic chains, which confer distinct physicochemical properties and biological activities compared to its analogs .
特性
分子式 |
C56H82Br2N2O4 |
|---|---|
分子量 |
1007.1 g/mol |
IUPAC名 |
16-pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide |
InChI |
InChI=1S/C56H82N2O4.2BrH/c59-55(61-49-33-23-19-15-11-7-3-1-5-9-13-17-21-27-43-57-45-29-25-30-46-57)53-39-35-51(36-40-53)52-37-41-54(42-38-52)56(60)62-50-34-24-20-16-12-8-4-2-6-10-14-18-22-28-44-58-47-31-26-32-48-58;;/h25-26,29-32,35-42,45-48H,1-24,27-28,33-34,43-44,49-50H2;2*1H/q+2;;/p-2 |
InChIキー |
WCXAXAPHORNQFH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
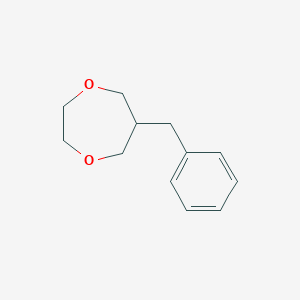
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
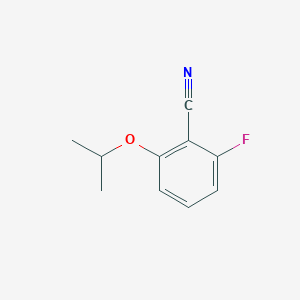
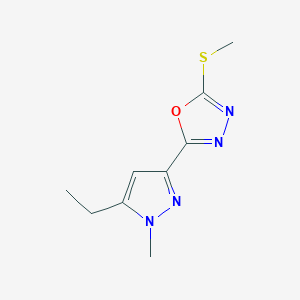
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
